FluoroBora I

Descripción

Significance of Boronic Acids in Molecular Recognition and Chemical Biology

Boronic acids are compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides and glycoproteins. researchgate.netrsc.org This interaction is central to their role in molecular recognition, a process that mimics biological interactions like those between proteins and their substrates. researchgate.netnih.gov

The versatility of boronic acids has led to their application in various aspects of chemical biology. nih.gov They are employed in the development of chemical receptors for sensing and detecting a wide range of biologically significant molecules, including saccharides, polysaccharides, and even neurotransmitters. nih.govnih.gov Furthermore, their ability to interact with diol-containing molecules has been harnessed for applications such as enzyme inhibition, interference in signaling pathways, and the development of cell delivery systems. researchgate.netnih.gov The specific and reversible nature of the boronic acid-diol interaction makes it a powerful tool for studying and manipulating biological systems. rsc.org

Evolution of Fluorescent Boronic Acid Chemosensors

The integration of boronic acids with fluorescent molecules, known as fluorophores, gave rise to fluorescent boronic acid chemosensors. These sensors are designed to report the binding of a target analyte through a change in their fluorescent properties. nih.govmdpi.com The first notable example of a fluorescent boronic acid-based sensor was developed in 1992 by Yoon and Czarnik, which was designed for saccharide sensing. mdpi.com This pioneering work laid the groundwork for a rapidly expanding field of research.

Early designs often involved attaching a boronic acid group to a fluorophore like anthracene. nih.govnih.gov The fundamental principle behind their operation often involves mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). nih.govnih.gov In a typical PET sensor, the nitrogen atom of an amino group positioned near the boronic acid can quench the fluorescence of the attached fluorophore. Upon binding of a diol to the boronic acid, this quenching effect is diminished, leading to an increase in fluorescence intensity.

Over the years, the design of these chemosensors has become increasingly sophisticated. Researchers have explored a variety of fluorophores and have fine-tuned the structure of the boronic acid moiety to enhance selectivity and sensitivity for specific analytes. rsc.org This has led to the development of sensors for a diverse range of targets beyond simple saccharides, including catecholamines and reactive oxygen species. rsc.orgnih.gov

Introduction to 3-(Dansylamino)phenylboronic Acid as a Model Fluorophore-Boronic Acid Conjugate

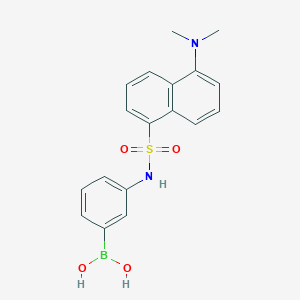

3-(Dansylamino)phenylboronic acid serves as a prime example of a fluorophore-boronic acid conjugate. sigmaaldrich.commedchemexpress.com This compound incorporates the dansyl group, a well-known and widely used fluorophore, with a phenylboronic acid moiety. sigmaaldrich.com The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is known for its sensitivity to the local environment, exhibiting changes in its fluorescence emission based on the polarity of its surroundings.

The structure of 3-(Dansylamino)phenylboronic acid positions the boronic acid group on a phenyl ring that is, in turn, attached to the dansyl fluorophore via an amino linkage. This arrangement allows for communication between the analyte-binding site (the boronic acid) and the signaling unit (the dansyl fluorophore). When the boronic acid group of 3-(Dansylamino)phenylboronic acid interacts with a diol-containing molecule, the resulting change in the electronic environment around the boron atom can influence the fluorescence properties of the dansyl group. This makes it a useful tool for studying the principles of boronic acid-based sensing and for developing new fluorescent probes. For instance, it has been utilized in the development of nanoprobes for glucose detection. medchemexpress.com

Chemical Compounds Mentioned

| Compound Name |

| 3-(Dansylamino)phenylboronic acid |

| Anthracene |

| Benzeneboronic acid |

| Phenylboronic acid |

| Dansyl chloride |

Interactive Data Table: Properties of 3-(Dansylamino)phenylboronic acid

| Property | Value | Reference |

| Molecular Formula | C18H19BN2O4S | sigmaaldrich.com |

| Molecular Weight | 370.23 g/mol | medchemexpress.com |

| Appearance | Light yellow to yellow solid | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |

| Predicted pKa | 7.81 ± 0.10 | chemicalbook.com |

| Application | Carbohydrate ligand, boronic acid serine protease inhibitor, glucose detection | sigmaaldrich.commedchemexpress.com |

| Fluorescence | Suitable for fluorescence applications | sigmaaldrich.com |

Structure

2D Structure

Propiedades

IUPAC Name |

[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXMKSYBCDTGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226723 | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75806-94-9 | |

| Record name | FluoroBora I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Functionalization Strategies of 3 Dansylamino Phenylboronic Acid and Derivatives

Synthetic Methodologies for Phenylboronic Acid Scaffolds

The creation of the core phenylboronic acid structure is a fundamental first step. Various methods have been developed for this purpose, with Grignard reagent-based approaches and transition metal-catalyzed reactions being among the most prominent.

Grignard Reagent-Based Approaches for Arylboronic Acid Synthesis

The reaction of Grignard reagents with borate (B1201080) esters is a classic and widely used method for the synthesis of arylboronic acids. This approach typically involves the formation of an arylmagnesium halide (a Grignard reagent) from an aryl halide, which then reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronic ester yields the desired arylboronic acid.

Historically, these reactions were often conducted at very low temperatures (below -60°C) to minimize side reactions. google.com However, advancements have shown that the synthesis can be effectively carried out at higher temperatures, between -10°C and 0°C, by directly adding the Grignard reagent to the trialkyl borate. google.com This modification has made the process more convenient and scalable. The yields for this type of synthesis are generally in the range of 50-70%. google.com

Another variation involves the reaction of Grignard reagents with diisopropylaminoborane. clockss.org This method allows for the synthesis of various alkyl, aryl, and heteroaryl boronic acids at ambient temperatures. clockss.org The reaction can also be performed under Barbier conditions, where the Grignard reagent is generated in situ. clockss.orggoogle.com

| Reagent 1 | Reagent 2 | Temperature | Yield | Reference |

| Arylmagnesium halide | Trialkyl borate | -10°C to 0°C | 50-70% | google.com |

| Grignard reagent | Diisopropylaminoborane | 0°C | Good to Excellent | clockss.org |

| Aryl bromide | Borane complexes | Not specified | Good |

Transition Metal-Catalyzed Coupling Reactions for Boronic Acid Formation

Transition metal catalysis offers a powerful and versatile alternative for the synthesis of boronic acids and their esters. These methods often exhibit high functional group tolerance and can be conducted under mild conditions. google.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are particularly common. organic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.

Recent developments have focused on making these processes more efficient and sustainable. For instance, palladium-catalyzed borylation of aryl bromides has been successfully achieved in water using specific ligands and bases. organic-chemistry.org Furthermore, transition-metal-free methods have emerged, utilizing photoinduced borylation of haloarenes to produce boronic acids and esters. organic-chemistry.org Iridium-catalyzed direct C-H borylation represents another significant advancement, allowing for the direct conversion of C-H bonds in aromatic compounds to C-B bonds, thus providing access to organoboranes that are difficult to prepare using conventional methods. nih.gov

Derivatization Techniques for Integrating the Dansyl Moiety

Once the phenylboronic acid scaffold is in place, the next crucial step is the introduction of the dansyl group. This is typically achieved through the formation of a stable sulfonamide linkage.

Conjugation Strategies via Amine Linkage

The most common method for attaching the dansyl group is through the reaction of dansyl chloride with a primary or secondary amine. wikipedia.orgnih.gov In the context of 3-(Dansylamino)phenylboronic acid, the starting material would be 3-aminophenylboronic acid. The reaction between the amino group of the phenylboronic acid and the sulfonyl chloride of dansyl chloride forms a robust sulfonamide bond.

This conjugation reaction is typically carried out under alkaline conditions, with a pH of around 9.5 to 11, to facilitate the deprotonation of the amine and enhance its nucleophilicity. nih.govresearchgate.netmdpi.com Sodium carbonate or bicarbonate buffers are commonly used for this purpose. nih.gov The reaction can be performed at room temperature, although elevated temperatures can sometimes be used to increase the reaction rate. researchgate.netmdpi.com It is important to note that dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO) and can hydrolyze in aqueous environments, so careful selection of the solvent system is necessary. wikipedia.orgmdpi.com

| Reactant 1 | Reactant 2 | pH | Temperature | Key Feature | Reference |

| Primary/Secondary Amine | Dansyl Chloride | ~9.5-11 | 25°C | Forms stable sulfonamide adducts | wikipedia.orgnih.gov |

| 3-Aminophenylboronic acid | Dansyl Chloride | ~9.5 | Elevated | Optimal for primary amine conjugation | researchgate.netmdpi.com |

Methods for Modulating Water Solubility and Biocompatibility

The inherent solubility of phenylboronic acids can be a limiting factor for their application in biological systems. Unsubstituted phenylboronic acid has low solubility in water. medjchem.comscispace.com The introduction of substituents on the phenyl ring can significantly impact solubility. For instance, the introduction of an isobutoxy group has been shown to generally increase solubility in organic solvents. acs.org Conversely, the introduction of groups like isobutoxy, carboxylic acid, and trifluoromethyl can decrease water solubility compared to the unsubstituted parent compound. medjchem.comscispace.com

To enhance water solubility and biocompatibility, various strategies can be employed. One approach is the incorporation of hydrophilic functionalities into the molecule. This can be achieved during the synthesis of the phenylboronic acid scaffold or through post-synthetic modification. Another strategy involves the formation of copolymers with water-soluble polymers. nih.gov For instance, block copolymers containing phenylboronic acid have been synthesized to create glucose-responsive materials with improved water solubility. nih.gov

Post-Synthetic Modification and Integration into Advanced Materials

The versatility of 3-(Dansylamino)phenylboronic acid and its derivatives allows for their incorporation into more complex systems and advanced materials through post-synthetic modification (PSM). PSM refers to the chemical modification of a pre-existing structure, such as a polymer or a metal-organic framework (MOF), to introduce new functionalities. rsc.orgrsc.org

For example, dansyl- and boronic acid-functionalized materials can be integrated into porous organic polymers (POPs) or MOFs. rsc.orgresearchgate.net This can be achieved by designing the initial building blocks of the porous material to contain a reactive group that can later be modified with the dansylamino phenylboronic acid moiety. This approach allows for the creation of materials with tailored properties for applications such as sensing, catalysis, and drug delivery. rsc.orgresearchgate.net The ability to modify these materials after their initial synthesis opens up a wide range of possibilities for creating functional and responsive systems. rsc.orgresearchgate.net

Functionalization of Nanoparticle Platforms

The unique properties of 3-(dansylamino)phenylboronic acid have made it a valuable component in the functionalization of nanoparticle platforms, particularly for biomedical applications. One notable application involves the use of DAPB in conjunction with gold nanoparticles (AuNPs) for the in situ detection and imaging of sialic acid on cell surfaces. nih.gov In this approach, polysialic acid-embedded AuNPs are functionalized with DAPB. nih.gov The inherent fluorescence of DAPB is quenched due to fluorescence resonance energy transfer (FRET) to the AuNPs. nih.gov However, in the presence of free sialic acid or cells with abundant sialic acid on their surface, a competitive binding process occurs. nih.gov This competition leads to the release of DAPB from the nanoparticle surface, resulting in the restoration of its fluorescence. nih.gov This method allows for the visualization and monitoring of sialic acid on cell membranes, which is significant as sialic acid expression levels are often associated with cancer. nih.gov

Another strategy for functionalizing nanoparticles involves the use of phenylboronic acid (PBA) containing nanoparticles with a unique framboidal morphology. These nanoparticles are synthesized through aqueous dispersion polymerization of 3-(acrylamido)phenylboronic acid. mdpi.com This method provides a versatile platform for post-modification, which is highly desirable in fields like drug delivery. mdpi.com

Furthermore, a versatile surface modification strategy has been developed to make hydrophobic inorganic nanocrystals water-dispersible and functional for biomedical use. researchgate.net This technique employs boronic acid modified photo-polymerizable 10,12-pentacosadiynoic acid derivatives. researchgate.net This approach not only facilitates the phase transfer of hydrophobic nanocrystals into aqueous environments but also imparts site-specific binding properties to the resulting nanocomposites. researchgate.net

The functionalization of nanoparticles with phenylboronic acid derivatives extends to various types of nanomaterials. For instance, thermo-, pH-, and glucose-responsive polymeric nanoparticles have been fabricated. These systems are based on the self-assembly of a phenylboronic acid-based block copolymer and a fluorescent complex. nih.gov Phenylboronic acid-conjugated multifunctional nanogels have also been developed for targeted imaging and therapy. nih.gov These nanogels, with their three-dimensional network structure, offer good swelling properties, biocompatibility, and are easily functionalized. nih.gov

The table below summarizes key details of nanoparticle functionalization with boronic acid derivatives.

| Nanoparticle Platform | Functionalization Strategy | Application |

| Gold Nanoparticles (AuNPs) | Adsorption of DAPB onto polysialic acid-embedded AuNPs | In situ imaging of cell surface sialic acid nih.gov |

| Framboidal Nanoparticles | Aqueous dispersion polymerization of 3-(acrylamido)phenylboronic acid | Modular post-modification for drug delivery mdpi.com |

| Hydrophobic Nanocrystals | Surface modification with boronic acid modified photo-polymerizable diacetylene derivatives | Conversion to water-dispersible and targeting nanocomposites researchgate.net |

| Polymeric Nanoparticles | Self-assembly of a phenylboronic acid-based block copolymer | Thermo-, pH-, and glucose-responsive drug delivery nih.gov |

| Nanogels | Covalent cross-linking of PEGylated phenylboronic acid | Targeted SPECT imaging and radiotherapy nih.gov |

Incorporation into Polymeric Matrices and Hydrogels

The incorporation of 3-(dansylamino)phenylboronic acid and its derivatives into polymeric matrices and hydrogels has led to the development of advanced, responsive materials. These materials are capable of reacting to specific biological signals, such as the presence of glucose.

A significant area of research is the development of glucose-sensitive drug delivery systems. nih.gov Phenylboronic acid and its derivatives can form reversible covalent complexes with 1,2-diols, a chemical feature present in glucose. nih.gov This specific binding capability allows for the creation of materials that can release therapeutic agents, such as insulin (B600854), in response to changes in glucose concentration.

One approach involves the synthesis of phenylboronic acid-containing polymers for glucose-triggered drug delivery. nih.gov For example, thermo-, pH-, and glucose-responsive polymeric nanoparticles have been created by the self-assembly of a block copolymer containing 3-acrylamidophenylboronic acid. nih.gov These nanoparticles can exhibit changes in their physical properties, such as swelling, in the presence of glucose. nih.gov

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are particularly well-suited for these applications. nih.gov They can be designed to be biocompatible and have tunable properties. nih.gov For instance, 3D-printed phenylboronic acid-bearing hydrogels have been produced for on-demand, glucose-triggered drug release. nih.gov In this innovative approach, a photocurable phenylboronic acid derivative is incorporated into a bioinert polyhydroxyethyl methacrylate-based hydrogel. nih.gov The resulting 3D-printed implant can be remotely activated by glucose to release a model drug. nih.gov

The versatility of these systems is further demonstrated by the creation of moldable hydrogels using dynamic covalent boronic esters. ethz.ch These materials exhibit shear-thinning and self-healing properties due to the reversible nature of the boronic ester bonds, making them suitable for injectable biomaterials. ethz.ch

The table below outlines different strategies for incorporating phenylboronic acid derivatives into polymeric matrices and hydrogels.

| Polymeric System | Incorporation Method | Triggering Mechanism | Application |

| Polymeric Nanoparticles | Self-assembly of block copolymers containing 3-acrylamidophenylboronic acid | Glucose, pH, Temperature | Glucose-responsive drug delivery nih.gov |

| 3D-Printed Hydrogels | Incorporation of a photocurable phenylboronic acid derivative | Glucose | On-demand drug release nih.gov |

| Moldable Hydrogels | Cross-linking with dynamic covalent boronic esters | Shear stress, Chemical cues | Injectable biomaterials for controlled drug delivery ethz.ch |

Molecular Recognition and Sensing Mechanisms of 3 Dansylamino Phenylboronic Acid

Reversible Covalent Binding with Diol-Containing Analytes

A primary function of 3-(Dansylamino)phenylboronic acid is its capacity to selectively and reversibly bind with molecules containing 1,2- or 1,3-diol functionalities. nih.govrsc.org This interaction is the cornerstone of its use in sensing applications for a variety of biologically and environmentally relevant compounds, most notably saccharides. abcam.combiocat.comnih.gov

Mechanisms of Boronate Ester Formation and Dissociation Kinetics

The binding of 3-(Dansylamino)phenylboronic acid to diols involves the formation of a cyclic boronate ester through a reversible covalent interaction. nih.govresearchgate.net This process is a condensation reaction where the boronic acid, a Lewis acid, reacts with the hydroxyl groups of the diol. rsc.orgresearchgate.net The formation of these stable five- or six-membered cyclic esters is a dynamic equilibrium, allowing for repeated association and dissociation. researchgate.netresearchgate.net

The kinetics of this reaction are influenced by several factors. Studies on phenylboronic acids have shown that the reaction can proceed through different pathways. One dominant pathway involves the nucleophilic addition of the diol to the neutral trigonal boronic acid. nih.gov An alternative mechanism can involve the direct reaction of an anionic tetrahedral boronate with the diol. nih.gov The rate of boronate ester formation can be significantly affected by the structure of the diol and the presence of catalysts. nsf.gov For instance, kinetic analyses have revealed that at low analyte concentrations, the reaction may exhibit first-order kinetics with respect to the diol, while at higher concentrations, saturation kinetics can be observed, indicating a rate-determining step prior to the reaction with the diol. nih.gov

Influence of pH on Boronic Acid-Diol Interactions

The interaction between boronic acids and diols is highly dependent on the pH of the solution. researchgate.netresearchgate.net The boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govnih.gov The formation of the boronate ester is generally favored at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate form is more receptive to diol binding. researchgate.netnih.govresearchgate.net

The pKa of the boronic acid itself can be influenced by substituents on the phenyl ring. nih.gov Electron-withdrawing groups tend to lower the pKa, which can enhance binding affinity at physiological pH. nih.govnih.gov Conversely, at low pH, the equilibrium shifts towards the neutral boronic acid, which can lead to the dissociation of the boronate ester. researchgate.net This pH-dependent binding and unbinding is a key feature that allows for the controlled and reversible sensing of diol-containing analytes. researchgate.net It's important to note that the optimal pH for binding is not always strictly above the pKa of the boronic acid and can be influenced by the pKa of the diol as well. researchgate.net

Dansyl Fluorophore Properties in Sensing Systems

The dansyl group, a 5-(dimethylamino)naphthalene-1-sulfonyl moiety, is a widely utilized fluorophore in the design of chemical sensors due to its favorable photophysical properties. researchgate.netmdpi.comrsc.org Its fluorescence is highly sensitive to the local environment, making it an excellent reporter for binding events.

Solvatochromism and Environmental Polarity Sensitivity

The fluorescence of the dansyl group exhibits strong solvatochromism, meaning its emission spectrum is dependent on the polarity of the surrounding solvent or microenvironment. researchgate.netrsc.org This sensitivity arises from a significant change in the dipole moment of the dansyl fluorophore upon excitation. researchgate.net In more polar environments, the emission maximum typically shifts to a longer wavelength (a red shift), a phenomenon known as a Stokes shift. researchgate.netrsc.org This property is crucial in sensing systems, as the binding of an analyte can alter the polarity of the microenvironment around the dansyl group, leading to a detectable change in the fluorescence emission spectrum. researchgate.net

Fluorescence Quenching and Enhancement Mechanisms

The fluorescence intensity of the dansyl group can be either quenched (decreased) or enhanced (increased) upon interaction with an analyte. These changes form the basis of "turn-off" and "turn-on" fluorescent sensors.

Fluorescence Quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): In some sensor designs, the boronic acid moiety, particularly in its unbound state, can act as an electron donor, quenching the fluorescence of the nearby dansyl fluorophore through a PET process. rsc.org Upon binding to a diol, the electronic properties of the boron center are altered, which can inhibit PET and lead to a "turn-on" fluorescence response.

Energy Transfer: In certain configurations, such as when 3-(dansylamino)phenylboronic acid is assembled on the surface of gold nanoparticles, fluorescence resonance energy transfer (FRET) can occur, leading to quenching of the dansyl fluorescence. nju.edu.cnnih.gov The competitive binding of an analyte can displace the fluorophore from the quencher, restoring fluorescence.

Static and Dynamic Quenching: Quenching can also be classified as static or dynamic. researchgate.net Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher. researchgate.net Dynamic quenching occurs when the quencher collides with the fluorophore in its excited state. researchgate.net The nature of the quenching can often be distinguished by lifetime measurements. researchgate.net

Fluorescence Enhancement is often the result of the suppression of a quenching mechanism. nih.gov For example, as mentioned above, the binding of a diol can disrupt a PET process, leading to a significant increase in fluorescence intensity. rsc.org Additionally, changes in the local environment that reduce non-radiative decay pathways, such as decreasing the interaction with quenching solvent molecules like water, can also lead to fluorescence enhancement. nih.gov The transition between a quenched and an enhanced state provides a clear signal for the presence of the target analyte. ethz.ch

Advanced Fluorescence Sensing Modalities

The unique properties of 3-(dansylamino)phenylboronic acid have been leveraged to create sophisticated sensing platforms. One notable example involves its use in competitive binding assays for the detection of sialic acid on cell surfaces. nju.edu.cnnih.gov In this approach, 3-(dansylamino)phenylboronic acid is initially bound to polysialic acid-functionalized gold nanoparticles, which quenches its fluorescence via FRET. nju.edu.cnnih.gov When cells expressing sialic acid are introduced, the 3-(dansylamino)phenylboronic acid preferentially binds to the cell surface sialic acid, causing its release from the nanoparticles and a subsequent "turn-on" of fluorescence. nju.edu.cnnih.gov This strategy allows for the in situ imaging and quantification of sialic acid on cell membranes, providing a powerful tool for cancer cell detection and studying related biological processes. nju.edu.cnnih.gov

Photoinduced Electron Transfer (PET) Mechanisms in Sensing

Photoinduced Electron Transfer (PET) is a primary mechanism governing the function of many DAPB-based fluorescent sensors. nih.govrsc.org In a typical PET sensor design, the system consists of a fluorophore (the dansyl group) and a receptor (the boronic acid with its adjacent amine) that can engage in electron transfer. nih.gov

In the absence of a target analyte, such as a saccharide, the DAPB molecule exists in a "fluorescence-off" state. This quenching occurs because the lone pair of electrons on the nitrogen atom of the dansylamino group is available to transfer to the excited-state fluorophore, a process known as photoinduced electron transfer. nih.gov This non-radiative de-excitation pathway effectively quenches the fluorescence of the dansyl group. nih.gov

The sensing mechanism is activated upon the introduction of a target molecule with cis-diol groups, like glucose or fructose (B13574). magtech.com.cn The boronic acid moiety of DAPB covalently binds to the cis-diol of the saccharide. nih.gov This binding event increases the Lewis acidity of the boron atom. Consequently, a stronger dative bond forms between the boron atom and the adjacent tertiary amine from the dansyl group. This intramolecular B-N coordination ties up the lone pair of electrons on the nitrogen atom, making them unavailable to quench the fluorophore. nih.govrsc.org By inhibiting the PET process, the radiative pathway is restored, leading to a significant enhancement in fluorescence intensity—a "fluorescence-on" signal. rsc.orgnih.gov

The efficiency and selectivity of these PET sensors can be fine-tuned by modifying the fluorophore or the position of the boronic acid group. rsc.org Studies on analogous modular sensors have demonstrated that the choice of fluorophore and the geometric arrangement (e.g., meta vs. para substitution) significantly impact the binding affinity for different saccharides. rsc.org

| Sensor Structure | Analyte (Saccharide) | Observed Binding Affinity (Kobs / M-1) | Sensing Mechanism |

|---|---|---|---|

| meta-Anthracene Boronic Acid | D-Glucose | 140 | Photoinduced Electron Transfer (PET) |

| meta-Anthracene Boronic Acid | D-Galactose | 1100 | Photoinduced Electron Transfer (PET) |

| para-Anthracene Boronic Acid | D-Glucose | 100 | Photoinduced Electron Transfer (PET) |

| para-Anthracene Boronic Acid | D-Galactose | 140 | Photoinduced Electron Transfer (PET) |

This table presents data from analogous sensor systems to illustrate the principles of PET-based sensing. Data adapted from studies on modular boronic acid sensors. rsc.org

Fluorescence Resonance Energy Transfer (FRET) Applications in Probe Design

Fluorescence Resonance Energy Transfer (FRET) is another powerful mechanism for designing fluorescent probes, offering the potential for ratiometric measurements. nih.govmdpi.com FRET is a non-radiative energy transfer process between two different chromophores: a "donor" and an "acceptor". mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption. mdpi.comresearchgate.net

In a FRET-based probe utilizing DAPB, the dansyl group can serve as the energy donor, paired with a suitable acceptor fluorophore. The sensing strategy relies on an analyte-induced conformational change that alters the distance or orientation between the donor and acceptor. nih.gov

For example, a probe could be designed where DAPB (the donor) and an acceptor dye are linked by a flexible scaffold. In the absence of a target like glucose, the probe exists in a conformation where the donor and acceptor are in close proximity, allowing for efficient FRET. Excitation of the dansyl donor would result in strong emission from the acceptor and quenched emission from the donor. Upon binding of a polyol analyte to the boronic acid moiety, the scaffold's conformation would shift, increasing the distance between the donor and acceptor. This change disrupts the FRET process, leading to a decrease in the acceptor's fluorescence and a simultaneous increase in the donor's fluorescence. nih.gov This dual-emission change allows for a ratiometric output, enhancing the accuracy of detection. nih.gov

| Component | Function | State in Absence of Analyte | State in Presence of Analyte |

|---|---|---|---|

| Dansyl Group | FRET Donor | Fluorescence is quenched via energy transfer to acceptor. | Fluorescence is restored as distance to acceptor increases. |

| Acceptor Dye | FRET Acceptor | Emits light after receiving energy from the donor. | Emission decreases as energy transfer from donor is disrupted. |

| Phenylboronic Acid | Recognition Site | Unbound, allowing close proximity of FRET pair. | Binds analyte, inducing a conformational change that separates the FRET pair. |

| FRET Efficiency | Signal Transduction | High | Low |

Aggregation-Induced Emission (AIE) Phenomena in DAPB Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIE-gens) are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. nih.gov The mechanism behind AIE is often the Restriction of Intramolecular Motion (RIM), where the aggregation process physically locks the molecule's rotatable parts, blocking non-radiative decay pathways and activating the fluorescence channel. researchgate.net

While DAPB itself is not a classic AIE-gen, research on its close structural analog, 2-aminophenylboronic acid (2-APBA), has revealed AIE phenomena in these systems. nih.govrsc.org Studies have shown that 2-APBA exists as a dimer in the solid state and is highly emissive. nih.gov These dimeric units can aggregate through intermolecular interactions, leading to highly ordered molecular packing that restricts intramolecular vibrations and rotations without the π–π stacking that typically causes quenching. rsc.org This discovery suggests that DAPB, with its similar aminophenylboronic acid core, could be incorporated into systems that exhibit AIE.

An AIE-based sensing system involving a DAPB-like structure could function by having the AIE-active aggregates disperse upon interaction with an analyte. For instance, the AIE-active aggregates of an aminophenylboronic acid dimer could be designed to break apart into their non-emissive monomeric forms upon binding with a target diol, leading to a "turn-off" fluorescent response. rsc.org This provides a novel mechanism for sensor design based on the transition between aggregated and solvated states. rsc.org

| Property | In Solution (Monomeric/Dispersed State) | In Aggregate State |

|---|---|---|

| Intramolecular Motion | Active (e.g., rotations, vibrations) | Restricted |

| Energy Dissipation | Primarily non-radiative decay | Primarily radiative decay (fluorescence) |

| Fluorescence | Weak or non-emissive | Strongly emissive |

| Governing Principle | Free molecular motion | Restriction of Intramolecular Motion (RIM) |

Ratiometric Fluorescence Sensing Principles for Enhanced Detection

Ratiometric fluorescence sensing is a superior detection method that measures the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach provides a "self-calibrating" system that can correct for fluctuations in probe concentration, excitation light intensity, and other environmental variables, leading to more accurate and reliable quantitative analysis. nih.govnih.gov

DAPB can be integrated into ratiometric probes through several strategies:

FRET-Based Systems : As described in section 3.3.2, FRET is an inherently ratiometric technique. The ratio of the donor emission (e.g., dansyl) to the acceptor emission changes in response to the analyte, providing a robust measurement signal. mdpi.com

Dual-Fluorophore Systems : A ratiometric probe can be constructed by combining DAPB with a second, reference fluorophore. In this design, DAPB acts as the analyte-sensitive component whose fluorescence changes upon binding (e.g., via PET). The reference fluorophore is chosen to be insensitive to the analyte and the local environment. By measuring the ratio of the DAPB fluorescence to the constant fluorescence of the reference dye, a reliable ratiometric output is achieved. A notable example of this strategy involves functionalizing quantum dots (QDs) with 3-aminophenylboronic acid. nih.gov In that system, the fluorescence of green-emitting QDs was quenched by glucose binding, while red-emitting QDs served as a stable internal reference, allowing for ratiometric detection. nih.gov

Analyte-Induced Structural Transformation : It is also possible to design a single molecule that undergoes a significant structural change upon analyte binding, leading to a large shift in its emission wavelength. For example, a probe could be designed where the binding of a diol to the boronic acid triggers a change in the intramolecular charge transfer (ICT) character of the fluorophore, resulting in a new emission band and allowing for a ratiometric readout.

| Strategy | Principle | Measured Ratio | Advantage |

|---|---|---|---|

| FRET | Analyte-induced change in distance between a DAPB donor and an acceptor dye. | Intensity (Donor) / Intensity (Acceptor) | Built-in ratiometric response from a single probe construct. |

| Dual-Fluorophore System | DAPB fluorescence is modulated by the analyte, while a reference dye's fluorescence remains constant. | Intensity (DAPB) / Intensity (Reference Dye) | Flexible design; can be achieved by mixing components or on nanoparticle surfaces. |

| Intramolecular Charge Transfer (ICT) Shift | Analyte binding alters the electronic structure of the fluorophore, shifting the emission wavelength. | Intensity (Wavelength 1) / Intensity (Wavelength 2) | Ratiometric sensing from a single, compact molecule. |

Applications of 3 Dansylamino Phenylboronic Acid in Analytical Chemistry and Biosensing

Carbohydrate Detection and Glycobiology Research

The boronic acid group in DAPB can form reversible covalent bonds with compounds containing cis-diol groups, a structural feature common in carbohydrates. This interaction forms the basis of its use as a fluorescent probe for sugars. nju.edu.cnsigmaaldrich.com

Glucose Sensing Methodologies and Biological Relevance

3-(Dansylamino)phenylboronic acid is utilized as a fluorescent probe for glucose detection. biocat.com The fundamental principle involves the binding of the boronic acid to the cis-diol groups present in glucose. This binding event can modulate the fluorescence properties of the dansyl group, leading to a detectable signal change. Phenylboronic acid-based sensors, in general, are recognized for their ability to reversibly bind glucose, which can induce changes in hydrogel volume or optical properties for sensing purposes. nih.gov

Methodologies often involve incorporating DAPB or similar phenylboronic acid derivatives into a more complex sensing system to enhance selectivity and sensitivity. For instance, a nanoprobe for glucose detection was developed using 3-(dansylamino)phenylboronic acid in conjunction with alginate-functionalized gold nanoparticles. Another approach involves hydrogel-based optical diffusers functionalized with phenylboronic acid, where glucose binding causes the hydrogel to swell, altering the light diffusion profile. nih.gov These sensors can be designed to operate within physiological conditions and have been tested for measuring glucose in a range of 0 to 100 mM. nih.gov The development of such sensors is crucial for managing diabetes, as they offer a potential alternative to traditional enzyme-based monitoring, which can be invasive. nih.govelsevierpure.com

Interactive Table 1: Phenylboronic Acid-Based Glucose Sensing Findings

| Sensor Type | Analyte | Detection Range | Key Finding | Reference |

| Hydrogel Optical Diffuser | Glucose | 0 - 100 mM | Sensor was sensitive to glucose well within physiological conditions. | nih.gov |

| Hydrogel Grating Sensor | Glucose | - | Sensitivity was found to be 0.61%/mM with a fast response. | |

| Holographic Sensor | Glucose | Up to 540 mg/dl | Demonstrated ability to measure glucose in whole blood and plasma. | nih.gov |

| Pyreneimine Monoboronic Acid | D-Glucose | - | Showed excellent response with a high association constant in DMSO. | rsc.org |

| Fully Passive Wireless Sensor | Glucose | 0 - 500 mg/dL | Achieved a sensitivity of 14 kHz/(mg/dL). | elsevierpure.com |

Sialic Acid Detection for Cell Surface Glycan Profiling

Sialic acids are crucial terminal sugars on cell surface glycans, and their expression levels are often altered in diseases like cancer. nih.gov 3-(Dansylamino)phenylboronic acid has been integral to novel methods for the in situ imaging and detection of cell surface sialic acid. nju.edu.cnnih.gov

A prominent methodology involves a competitive binding assay using a specially designed nanoprobe. nju.edu.cnnih.gov In this system, gold nanoparticles (AuNPs) are embedded with polysialic acid (PSA) and then functionalized with DAPB. nih.gov The proximity of DAPB to the gold nanoparticle surface results in the quenching of its fluorescence via Fluorescence Resonance Energy Transfer (FRET). nih.gov When these nanoprobes are introduced to cells with abundant sialic acid on their surfaces, a competitive binding event occurs. The DAPB molecules are released from the nanoprobe to bind with the cell surface sialic acid, leading to the restoration of fluorescence and allowing for imaging. nih.gov This "turn-on" fluorescence provides a visual and quantitative measure of sialic acid expression. nju.edu.cn Using this method, the average number of sialic acid molecules on a single HeLa cancer cell was estimated to be approximately 7.0 x 10⁸. nju.edu.cn Such techniques are vital for cancer diagnostics and for understanding the role of glycans in pathological processes. nih.gov

Interactive Table 2: Research Findings on Sialic Acid Detection

| Method | Target Cell | Key Parameter Measured | Result | Reference |

| DAPB-AuNP FRET Probe | HeLa Cells | Amount of Sialic Acid per cell | ~7.0 x 10⁸ molecules | nju.edu.cn |

| DAPB-AuNP FRET Probe | HeLa Cells | Sialic acid after sialidase treatment | Amount decreased from 7.0 x 10⁸ to 6.0 x 10⁴ | nju.edu.cn |

| Biotin-APBA with ICP-MS | MCF-7 Cells | Amount of Sialic Acid per cell | ~7.0 x 10⁹ molecules | rsc.org |

| Biotin-APBA with ICP-MS | HepG2 Cells | Amount of Sialic Acid per cell | ~5.4 x 10⁹ molecules | rsc.org |

| Biotin-APBA with ICP-MS | MCF-7 Cells | Limit of Detection (Cell Number) | 64 cells | rsc.org |

| Biotin-APBA with ICP-MS | HepG2 Cells | Limit of Detection (Cell Number) | 120 cells | rsc.org |

Detection of Other Monosaccharides and Oligosaccharides

The utility of 3-(Dansylamino)phenylboronic acid extends beyond glucose and sialic acid to the broader detection of monosaccharides and oligosaccharides. The core principle remains the formation of stable cyclic complexes between the boronic acid moiety and the cis-vicinal diols present in these sugar molecules. sigmaaldrich.com This general reactivity allows for its application in the analysis of various carbohydrates, for example, through HPLC. sigmaaldrich.com The binding affinity of boronic acids can vary depending on the specific sugar, which can be exploited for selective sensing. For instance, fructose (B13574) often shows a high binding constant with phenylboronic acids. bath.ac.uk This broad reactivity makes DAPB a valuable tool in glycobiology for labeling and determining different types of carbohydrates on cell surfaces and in glycoproteins. sigmaaldrich.com

Detection of Biologically Relevant Species

Reactive Oxygen Species (e.g., Hydrogen Peroxide) Sensing

The phenylboronic acid group is not only reactive towards diols but can also undergo an irreversible oxidation reaction with certain reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂). This reaction transforms the boronic acid into a phenol (B47542). nih.gov This chemical transformation can be harnessed for H₂O₂ detection.

When the boronic acid moiety of 3-(Dansylamino)phenylboronic acid is oxidized to a phenol, the electronic properties of the molecule are altered. This change affects the fluorescence characteristics of the dansyl fluorophore, leading to a "turn-on" or ratiometric shift in the fluorescence signal. nih.govresearchgate.net This principle allows DAPB to function as a chemodosimeter for H₂O₂. The reaction is highly specific due to the unique nucleophilicity of hydrogen peroxide which allows it to add to the boron atom, followed by a 1,2-insertion that ultimately yields the phenol product after hydrolysis. nih.gov Probes based on this mechanism are valued for their high selectivity and sensitivity, enabling the detection of H₂O₂ in living systems. nih.govmdpi.com

Interactive Table 3: Phenylboronic Acid-Based Hydrogen Peroxide Probes

| Probe | Response Type | Key Feature | Reference |

| Generic Arylboronic Acid | Fluorescence Change | Oxidation of boronic acid to phenol triggers signal. | nih.gov |

| DSTBPin | "Off-On" Ratiometric | Blue-shift in emission from 488 nm to 444 nm. | nih.gov |

| MSTBPin | "Off-On" | Emission shift from 405 nm to 380 nm with fluorescence increase. | nih.gov |

| CSTBPin | "On-Off" (Decrease) | Fluorescence intensity decreases upon reaction with H₂O₂. | researchgate.net |

| 2-Naphthylboronic acid | Ratiometric | Emission red-shifts from 340 nm to 410 nm (at high pH). | bath.ac.uk |

Metal Ion Detection and Selectivity (e.g., Cu²⁺, Hg²⁺)

The phenylboronic acid functional group has also been employed in the design of fluorescent probes for toxic heavy metal ions, particularly mercury(II) ions (Hg²⁺). rsc.org The detection mechanism is based on a mercury-promoted displacement reaction where the boronic acid moiety is cleaved from the probe. rsc.orgresearchgate.net

For a probe like 3-(Dansylamino)phenylboronic acid, the interaction with Hg²⁺ would cause the C-B bond to break, releasing the dansyl-amine portion from the boronic acid. This separation would alter the intramolecular charge transfer (ICT) or other electronic interactions that influence the fluorescence of the dansyl group, resulting in a "turn-on" fluorescent response. researchgate.net Probes based on this displacement strategy have demonstrated high selectivity and sensitivity for both inorganic mercury (Hg²⁺) and methylmercury (B97897) (CH₃Hg⁺), with the ability to operate in aqueous solutions and provide rapid responses. rsc.orgrsc.org While the specific use of DAPB for copper (Cu²⁺) detection is less documented, the general principles of designing fluorescent chemosensors can be adapted for various metal ions.

Chemosensors for Catecholamines and Other Neurotransmitters

The detection of catecholamine neurotransmitters, such as dopamine (B1211576), norepinephrine, and epinephrine, is crucial for diagnosing and understanding various neurological disorders. The inherent chemical structure of catecholamines, which features a 1,2-diol group, makes them ideal targets for sensors based on boronic acids. 3-(Dansylamino)phenylboronic acid is well-suited for this purpose, functioning through a mechanism that combines specific recognition with a clear fluorescent signal.

The core of the detection mechanism lies in the reversible covalent interaction between the boronic acid group and the vicinal diol of the catecholamine. This binding event forms a stable five-membered cyclic boronate ester. This interaction is highly specific for diol-containing molecules. The formation of this complex alters the electronic environment around the dansyl fluorophore. The dansyl group is known for its fluorescence sensitivity; its emission intensity and wavelength can shift based on the polarity and protic nature of its microenvironment. The binding event can either enhance or quench the fluorescence, providing a measurable signal that correlates with the concentration of the neurotransmitter.

While specific studies detailing the use of 3-(Dansylamino)phenylboronic acid for neurotransmitter sensing are not extensively documented in peer-reviewed literature, the fundamental principles are well-established through the development of analogous sensors. For instance, other fluorescent sensors incorporating a boronic acid recognition element have been successfully designed for the high-affinity detection of norepinephrine, demonstrating the viability of this chemosensing strategy. nih.gov These sensors operate on the same principle: the boronic acid moiety ensures selectivity for catecholamines, and the appended fluorophore provides the optical signal for detection. nih.govnih.gov

Enzyme Activity Probing and Inhibition Studies

The ability of boronic acids to interact with the active sites of certain enzymes, particularly serine proteases and lipases, has been widely exploited in biochemistry and drug discovery. 3-(Dansylamino)phenylboronic acid, with its fluorescent tag, serves as a powerful tool in these investigations.

Active-Site Directed Fluorescent Probes for Lipases and Proteases

3-(Dansylamino)phenylboronic acid has been identified as a potent inhibitor of serine proteases and a valuable probe for lipases. sigmaaldrich.com The boron atom in the boronic acid is electrophilic and can form a stable, reversible tetrahedral adduct with the hydroxyl group of the catalytic serine residue found in the active site of these enzymes. This interaction effectively blocks the enzyme's catalytic activity.

Because the probe contains a dansyl group, its binding to the active site can be monitored through fluorescence spectroscopy. When the probe is free in an aqueous solution, its fluorescence may be quenched. However, upon binding to the hydrophobic environment of an enzyme's active site, a significant enhancement in fluorescence intensity is often observed. This "turn-on" fluorescence provides a direct method for studying binding events.

Research has successfully employed a compound with the same chemical structure, N-(5-dimethylaminonaphthalene-1-sulfonyl)-3-aminobenzene boronic acid, as an active-site-directed fluorescent probe for lipoprotein lipase. Studies demonstrated a strong interaction and high affinity, and the binding could be competitively displaced by other boronic acid compounds, confirming its specificity for the active site. This approach provides a sensitive means to probe the active site of such enzymes.

Monitoring Enzyme-Catalyzed Reactions

While 3-(Dansylamino)phenylboronic acid is a potent enzyme inhibitor, its use for continuously monitoring the rate of an enzyme-catalyzed reaction is less straightforward. An effective inhibitor, by its nature, halts the reaction it is targeting, making it unsuitable for tracking the formation of a product over time.

However, fluorescence-based techniques are widely used for real-time monitoring of enzyme activity. nih.gov These assays typically involve a fluorogenic substrate that becomes fluorescent upon being processed by the enzyme, or a fluorescent probe that is displaced from the active site by the substrate. In principle, a competitive assay could be designed where the binding of a natural substrate displaces 3-(Dansylamino)phenylboronic acid from the active site, leading to a decrease in fluorescence. This change could be correlated with reaction kinetics. Nevertheless, specific studies demonstrating the application of 3-(Dansylamino)phenylboronic acid for the real-time kinetic monitoring of enzyme catalysis are not prevalent in the scientific literature, likely due to its strong inhibitory nature which complicates such assays.

Drug Discovery and Pharmaceutical Analysis

The unique chemical properties of boronic acids have led to their incorporation into therapeutic agents. This has, in turn, created a need for analytical tools to study these drugs and their interactions.

Sensing of Nitro-Antibiotic Drugs and Related Analytes

Nitroaromatic compounds are a class of chemicals that include some antibiotics, such as nitrofurantoin (B1679001) and metronidazole. nih.govmdpi.comdrugbank.comwww.nhs.uk The development of sensors for these compounds is an active area of research. Fluorescence quenching is a common mechanism used for the detection of nitroaromatics. In this process, an electron-rich fluorescent molecule (the sensor) donates an electron to the electron-deficient nitroaromatic compound (the analyte), which diminishes the fluorescence of the sensor.

While the dansyl group of 3-(Dansylamino)phenylboronic acid could potentially act as a fluorescent donor in such a system, there is currently no specific, published research demonstrating the use of this compound for the sensing of nitro-antibiotic drugs. The primary recognition element in 3-(Dansylamino)phenylboronic acid is the boronic acid's affinity for diols, a structural feature not typically present in common nitro-antibiotics. Therefore, its application in this specific area has not been established.

Evaluation of Boronic Acid-Containing Therapeutic Agents

The approval of boronic acid-containing drugs, most notably the proteasome inhibitor bortezomib (B1684674) for the treatment of multiple myeloma, has highlighted the therapeutic potential of this class of compounds. nih.gov The development of such drugs requires analytical methods to evaluate their binding affinity, selectivity, and mechanism of action.

Fluorescent probes can be instrumental in these evaluations. For instance, a fluorescently-tagged boronic acid like 3-(Dansylamino)phenylboronic acid could theoretically be used in a competitive binding assay to evaluate other non-fluorescent boronic acid drug candidates. In such an assay, the fluorescent probe would first be allowed to bind to the target enzyme (e.g., the proteasome). The subsequent addition of a therapeutic boronic acid drug would displace the fluorescent probe, leading to a measurable change in fluorescence. The degree of displacement would be proportional to the binding affinity of the drug being tested.

Despite the theoretical applicability, there is a lack of specific studies in the scientific literature that describe the use of 3-(Dansylamino)phenylboronic acid for the evaluation of bortezomib or other boronic acid-containing therapeutic agents. Such assays are crucial in the drug discovery pipeline, but the specific application of this particular probe for this purpose has not been documented.

Advanced Methodologies and Platforms Utilizing 3 Dansylamino Phenylboronic Acid

Nanoparticle-Based Sensing Systems

Nanoparticles offer a high surface-area-to-volume ratio and unique optical and magnetic properties, making them ideal scaffolds for developing highly sensitive detection systems. Functionalizing these particles with boronic acid derivatives creates powerful tools for targeted analysis.

Gold Nanoparticle Conjugates for Signal Amplification

Gold nanoparticles (AuNPs) are widely used in sensing due to their stability, ease of functionalization, and distinct optical properties, such as localized surface plasmon resonance (LSPR) and the ability to quench fluorescence. nih.govnih.gov These characteristics are exploited to amplify signals in detection assays.

One prominent application involves the development of a fluorescent probe for the in-situ detection of cell surface sialic acid (SA), a biomarker associated with cancer. nih.gov In this system, AuNPs are embedded with polysialic acid (PSA) and then functionalized with 3-(dansylamino)phenylboronic acid. The proximity of the DAPB molecules to the AuNP surface leads to the quenching of their fluorescence through fluorescence resonance energy transfer (FRET). nih.gov When the system is introduced to cells with abundant sialic acid on their surface, a competitive binding reaction occurs. The DAPB molecules are released from the nanoparticle surface as they bind to the target cell surface SA, leading to a restoration of fluorescence and providing a detectable signal. nih.gov This "turn-on" fluorescence mechanism allows for the sensitive imaging and monitoring of SA on cell membranes. nih.gov

In a related approach, responsive polymers conjugated with 3-aminophenyl boronic acid (a structural analog of DAPB) have been used to crosslink AuNPs for the colorimetric detection of bacteria. nih.gov Changes in the local environment caused by bacterial metabolism trigger a de-swelling of the polymer, inducing AuNP aggregation. This aggregation results in a distinct color change from red to blue or purple, providing a visual and spectrophotometric signal for bacterial presence. nih.gov The combination of responsive polymers and AuNPs creates a powerful platform for signal amplification in biosensing. nih.gov

| Sensing System | Target Analyte | Detection Principle | Key Finding | Reference |

|---|---|---|---|---|

| DAPB-functionalized, Polysialic Acid-embedded AuNPs | Cell Surface Sialic Acid | Competitive displacement causing fluorescence "turn-on" via FRET inhibition | Enables in-situ imaging and monitoring of sialic acid on cancer cell membranes. | nih.gov |

| Polymer-3-Aminophenylboronic Acid-Conjugated AuNPs | E. coli and S. aureus bacteria | pH-induced polymer de-swelling causing AuNP aggregation and colorimetric shift | Demonstrates a visual detection method for bacteria based on LSPR changes. | nih.gov |

Quantum Dot-Functionalized Probes for Bioimaging

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high brightness, photostability, and size-tunable emission wavelengths, which make them superior fluorescent labels for bioimaging compared to traditional organic dyes. researchgate.netmnba-journal.com When functionalized with specific recognition elements like phenylboronic acid, QDs can be transformed into highly specific probes for detecting and imaging biological targets. nih.gov

A notable example is the development of a fluorescent probe for dopamine (B1211576), a critical neurotransmitter, using 3-aminophenylboronic acid (3-APBA) modified carbon nitride quantum dots (CNQDs). nih.govresearchgate.net In this system, the 3-APBA-CNQDs exhibit strong fluorescence that is selectively quenched upon binding with dopamine, likely through an inner filter effect (IFE). nih.gov This "turn-off" fluorescence response allows for the sensitive and selective quantification of dopamine. The probe has been successfully applied to detect dopamine in biological samples like human urine and blood, and for the intracellular bioimaging of dopamine. nih.govresearchgate.net The research demonstrates a linear detection range for dopamine from 0.10 to 51 μM with a low detection limit of 22.08 nM. nih.gov

While this study uses 3-APBA, the principle can be extended to 3-(dansylamino)phenylboronic acid. The inherent fluorescence of the dansyl group in DAPB could be utilized in FRET-based QD systems or as a secondary reporter, potentially offering ratiometric sensing capabilities which can improve accuracy. The combination of the targeting specificity of the phenylboronic acid moiety and the superior optical properties of QDs provides a powerful platform for developing next-generation bioimaging probes. mnba-journal.com

| Probe Composition | Target Analyte | Sensing Mechanism | Application | Reference |

|---|---|---|---|---|

| 3-Aminophenylboronic Acid-modified Carbon Nitride Quantum Dots (3-APBA-CNQDs) | Dopamine | Fluorescence quenching upon binding to dopamine | Detection of dopamine in biological fluids and intracellular bioimaging | nih.govresearchgate.net |

Magnetic Particle Integration for Separation and Sensing Applications

Magnetic nanoparticles (MNPs), typically composed of iron oxides like Fe₃O₄, offer a unique advantage in separation and enrichment protocols due to their response to external magnetic fields. mdpi.commdpi.com When the surface of these particles is functionalized with phenylboronic acid (PBA), they become highly effective tools for selectively capturing and isolating molecules containing cis-diol groups, such as saccharides, glycoproteins, and soil enzymes. mdpi.commdpi.comnih.gov

The functionalization process involves modifying the MNP surface with PBA moieties. nih.gov This allows the particles to form reversible covalent bonds with the cis-diols of target analytes. mdpi.comnih.gov Once bound, the entire complex can be rapidly and efficiently separated from a complex sample matrix using a simple magnet. This magnetic separation eliminates the need for tedious centrifugation or filtration steps. nih.gov

This methodology has been successfully applied in several areas:

Enrichment of Saccharides: PBA-functionalized MNPs have been used for the selective enrichment of saccharides from a solution, which are then detected by mass spectrometry. nih.gov

Separation of Glycoproteins: These particles can effectively separate glycopeptides and glycoproteins from complex biological samples for proteomic analysis. mdpi.com

Concentration of Soil Enzymes: In environmental science, PBA-functionalized MNPs have demonstrated a high capacity for capturing and concentrating trace enzymes like urease, invertase, and phosphatase from soil samples, enabling more sensitive activity assays. mdpi.com

The high surface-to-volume ratio of nanoparticles ensures a large capacity for binding target molecules, enhancing detection sensitivity. nih.gov

| Functionalized Nanoparticle | Target Molecules | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Phenylboronic Acid-MNPs | Saccharides, Glycopeptides | Enrichment for Mass Spectrometry Analysis | Rapid separation and high sensitivity. | nih.gov |

| Aminophenylboronic Acid-MNPs | Glycoproteins, Glycopeptides | Separation for Proteomics | Simple and fast procedure using an external magnet. | mdpi.com |

| Phenylboronic Acid-MNPs | Soil Enzymes (Urease, Invertase, etc.) | Enrichment for Soil Enzyme Assays | High capture efficiency for trace enzyme analysis. | mdpi.com |

Polymer and Hydrogel-Based Sensing Platforms

Polymers and hydrogels provide versatile scaffolds for creating sensing devices. nih.gov Incorporating recognition elements like 3-(Dansylamino)phenylboronic acid into these matrices allows for the development of robust, solid-state sensors for a variety of applications. researchgate.net

Dye-Doped Polymer Films for Environmental Sensing

The incorporation of fluorescent dyes into polymer films is a well-established method for creating solid-state sensors. unl.ptaps.org In the case of 3-(Dansylamino)phenylboronic acid, the molecule itself contains the fluorescent reporter (dansyl group) and the recognition site (phenylboronic acid). When DAPB is incorporated into a polymer matrix, the resulting film is inherently a "dye-doped" system capable of detecting target analytes.

Research on related systems has demonstrated the viability of this approach. For instance, fluorescent polymer membranes with chemically anchored phenylboronic acid motifs have been developed for the detection of dopamine and saccharides in water. researchgate.net In these systems, the interaction of the boronic acid with the analyte induces a change in the fluorescence of the film. researchgate.net The interaction with dopamine can lead to fluorescence quenching ("turn-off" sensing), while binding with saccharides can enhance fluorescence ("turn-on" sensing). researchgate.net

These solid-state sensors offer significant advantages, including reusability and ease of handling, making them suitable for environmental monitoring applications, such as detecting pollutants in water. researchgate.netunl.pt The development of polymer films doped with naphthalimide derivatives for detecting heavy metal ions like mercury in tap water further highlights the potential of such platforms for environmental safety. unl.pt

| Sensor Type | Recognition Moiety | Target Analytes | Sensing Principle | Potential Application | Reference |

|---|---|---|---|---|---|

| Fluorescent Polymer Membrane | Phenylboronic Acid Derivative | Dopamine, Fructose (B13574), Glucose | Analyte binding causes fluorescence "turn-off" or "turn-on" | Quantification of biomolecules in aqueous solutions | researchgate.net |

| Naphthalimide-Doped Starch Biopolymer | Naphthalimide Dye | Mercury ions (Hg²⁺) | Spectroscopic changes upon metal ion binding | Detection of heavy metal contaminants in water | unl.pt |

Glucose-Sensitive Hydrogels for Biomedical Applications

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. researchgate.net When phenylboronic acid (PBA) derivatives are incorporated into the hydrogel structure, they become sensitive to the concentration of glucose. mdpi.comresearchgate.net This is due to the reversible binding of the boronic acid groups with the cis-diol groups of glucose molecules. mdpi.comnih.govnih.gov

At physiological pH, the binding of glucose to the PBA moieties increases the negative charge within the hydrogel network. researchgate.netnih.gov This leads to increased electrostatic repulsion between polymer chains and a rise in osmotic pressure, causing the hydrogel to swell. researchgate.netnih.govnih.gov The degree of swelling is proportional to the glucose concentration, making these materials ideal for glucose sensing applications. nih.govnih.gov

This glucose-responsive behavior is the basis for developing "smart" systems for diabetes management. mdpi.com Researchers have designed injectable, self-healing hydrogels that can release encapsulated drugs like insulin (B600854) in response to elevated glucose levels. nih.gov Other innovations include the fabrication of hydrogel-based optical diffusers, where glucose-induced swelling changes the optical properties of the material. nih.govnih.gov These changes can be measured with a simple device like a smartphone camera, offering a pathway to non-invasive, continuous glucose monitoring, for example, through a sensor integrated into a contact lens. nih.govnih.gov The development of these PBA-based hydrogels represents a significant advancement toward creating closed-loop insulin delivery systems and patient-friendly monitoring devices. researchgate.netmdpi.com

| Hydrogel System | PBA Derivative | Response to Glucose | Biomedical Application | Reference |

|---|---|---|---|---|

| Injectable, Self-Healing Hydrogel | 3-(Acrylamino)phenylboronic acid | Forms cross-links that are disrupted by glucose, leading to drug release | Glucose-responsive insulin delivery | nih.gov |

| 3D-Printed Hydrogel Implants | Methacrylated Phenylboronic Acid | Volume change in response to glucose concentration triggers drug release | On-demand, personalized drug delivery | mdpi.com |

| Hydrogel-Based Optical Diffusers | Phenylboronic Acid | Volumetric expansion alters the diffusion of transmitted light | Continuous glucose monitoring (e.g., in contact lenses) | nih.govnih.gov |

Layer-by-Layer Assemblies for Stimuli-Responsive Systems

Layer-by-layer (LbL) assembly is a versatile technique for creating multilayer thin films on various substrates, including biological samples like cells. mdpi.com This method relies on the sequential deposition of materials with complementary interactions, such as electrostatic forces, hydrogen bonding, or covalent bonds. mdpi.com Phenylboronic acid (PBA) and its derivatives, including DAPB, are particularly useful in constructing stimuli-responsive LbL assemblies. mdpi.comnih.gov These systems can be designed to respond to specific environmental cues like pH changes, the presence of sugars, or reactive oxygen species (ROS). nih.govmdpi.comnih.gov

The core principle behind the stimuli-responsive nature of PBA-containing LbL films is the reversible formation of boronate esters with diols. nih.gov For instance, LbL films constructed with PBA-containing polymers can be engineered to decompose in the presence of certain sugars like fructose or glucose. mdpi.com This occurs because the sugars compete with the diol linkages within the film, leading to the cleavage of the boronate ester bonds and the disassembly of the layers. mdpi.com This property has been harnessed to develop smart drug delivery systems and self-healing hydrogels. nih.gov While the primary focus has often been on the broader class of PBA-containing polymers, the inherent fluorescence of DAPB offers an additional dimension for creating LbL systems with built-in sensing and reporting capabilities.

| Feature of LbL Assembly | Description | Relevance of PBA Derivatives |

| Driving Forces | Electrostatic interactions, hydrogen bonds, covalent bonds, molecular recognition, biological affinity. mdpi.com | PBA derivatives can form covalent bonds with diols, enabling the construction of stimuli-responsive films. mdpi.com |

| Substrates | Metals, glass, polymers, organic crystals, cells, and tissues. mdpi.com | The versatility of substrates allows for the application of PBA-based LbL films in various biomedical contexts. mdpi.com |

| Stimuli-Responsiveness | Sensitivity to pH, sugars, and hydrogen peroxide (H2O2). mdpi.comnih.gov | Competitive binding of sugars or oxidative decomposition of PBA by H2O2 triggers a response. mdpi.com |

Cellular and In Situ Imaging Techniques

The fluorescent properties of DAPB make it a valuable probe for various cellular and in situ imaging applications. nih.govsigmaaldrich.com Its ability to interact with specific biomolecules, particularly those with diol groups, allows for targeted imaging and real-time monitoring of cellular processes.

Fluorescence microscopy is a key technique for determining the intracellular location of boron-containing compounds, which is crucial for applications like Boron Neutron Capture Therapy (BNCT). nih.govnih.gov While various fluorescent sensors have been developed for this purpose, many, like DAHMI, emit blue fluorescence. nih.gov This can be problematic for co-staining with common nuclear stains like DAPI or Hoechst 33342, which also emit in the blue region of the spectrum. nih.gov

Although not the most common agent for this specific application, the principle of using fluorescent boronic acid derivatives like DAPB for tracking boron distribution is well-established. The dansyl group in DAPB provides a strong fluorescent signal, which could theoretically be used to visualize its uptake and distribution within cells. sigmaaldrich.combiocat.com The development of red-emitting boron sensors highlights the ongoing effort to create probes that are compatible with standard co-staining procedures, allowing for a clearer understanding of the subcellular localization of boron agents. nih.gov

DAPB has been effectively utilized for the in situ detection and imaging of sialic acid (SA) on cell surfaces. nih.govnju.edu.cn Sialic acids are terminal sugars on cell membrane glycans and their expression levels are often altered in diseases like cancer. nih.govrsc.org

One innovative approach involves the use of gold nanoparticles (AuNPs) functionalized with both polysialic acid (PSA) and DAPB. nih.govnju.edu.cn In this system, the fluorescence of DAPB is initially quenched by the AuNPs through fluorescence resonance energy transfer (FRET). nih.govnju.edu.cn When these nanoprobes encounter cells with abundant sialic acid, a competitive binding event occurs. The DAPB molecules are released from the AuNPs to bind with the cell surface sialic acids, leading to a restoration of fluorescence. nih.govnju.edu.cn This "turn-on" fluorescence provides a direct method for imaging and monitoring the distribution of sialic acid on the cell membrane in real-time. nih.govrsc.org This technique has been used to quantify the number of sialic acid molecules on a single cell. nju.edu.cn

Furthermore, the reversible interaction between boronic acids and diols is a foundational principle for developing sensors to monitor protein-carbohydrate interactions on living cells in real-time. rsc.org Techniques like quartz crystal microbalance (QCM) can be combined with phenylboronic acid-based sensors to dynamically study these interactions on cancer cells. rsc.org While not specifically mentioning DAPB, these studies underscore the potential of boronic acid derivatives in creating dynamic and reversible sensors for real-time biological analysis. rsc.orgnih.govtue.nlmdpi.com

| Application | Methodology | Key Findings |

| Sialic Acid Detection | Competitive binding of DAPB on PSA-functionalized AuNPs. nih.govnju.edu.cn | Release of DAPB upon binding to cell surface SA restores fluorescence, enabling in situ imaging and quantification. nih.govnju.edu.cn |

| Protein-Carbohydrate Interactions | pH-sensitive phenylboronic ester-based sensor with QCM. rsc.org | Enables real-time determination of binding kinetics on living cancer cell surfaces. rsc.org |

Challenges and Future Directions in 3 Dansylamino Phenylboronic Acid Research

Addressing Oxidative Stability in Complex Biological Environments

A primary challenge in the application of 3-(Dansylamino)phenylboronic acid in biological systems is its oxidative stability. Boronic acids, in general, are susceptible to oxidation, which can alter their chemical structure and compromise their binding affinity and fluorescence properties. In the complex milieu of a biological environment, which contains a plethora of oxidizing species, maintaining the integrity of the DAPB molecule is crucial for reliable and reproducible measurements. Future research must focus on developing strategies to protect the boronic acid moiety from oxidative degradation. This could involve the incorporation of antioxidant functionalities into the molecular structure or the development of protective delivery systems that shield the probe until it reaches its target.

Enhancing Sensitivity and Selectivity for Real-World Applications

While DAPB exhibits inherent selectivity for cis-diols, enhancing its sensitivity and specificity for particular analytes in complex mixtures remains a key objective for real-world applications. The presence of multiple structurally similar carbohydrates and other diol-containing molecules in biological fluids can lead to cross-reactivity and interfere with the accurate quantification of the target analyte.

Future research efforts are being directed towards several promising strategies:

Bio-inspired Design: Drawing inspiration from enzyme-catalyzed reactions, a combination-reaction two-step sensing strategy has been proposed to improve both sensitivity and selectivity. nih.gov This involves introducing functionalities that facilitate a more specific and efficient binding event, mimicking the lock-and-key mechanism of enzymes. nih.gov

Nanoparticle Functionalization: The integration of DAPB into nanoparticle-based systems offers a powerful approach to enhance sensitivity. For instance, functionalizing gold nanoparticles with DAPB has been shown to create nanoprobes for glucose detection. medchemexpress.com This approach can amplify the signal and provide a more robust sensing platform.

Development of Ratiometric and Multi-Analyte Sensing Systems